Geissoschizoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Geissoschizoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geissoschizoline is a monoterpenoid indole alkaloid derived from the bark of the Amazonian tree Geissospermum vellosii.[1][2] This complex heterocyclic compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of geissoschizoline, with a focus on its anticholinesterase and anti-inflammatory effects. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Geissoschizoline possesses a complex pentacyclic structure.[2] Its core is a curan-type skeleton, characterized by an indole moiety fused to a quinolizidine system.[4] The systematic IUPAC name for geissoschizoline is [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol.[4]
A summary of its key chemical and physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₆N₂O | [2] |
| Molecular Weight | 298.42 g/mol | [2][4] |
| CAS Number | 18397-07-4 | [4] |
| IUPAC Name | [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.0¹⁹.0²⁷.0¹⁴¹⁷]octadeca-2,4,6-trien-10-yl]methanol | [4] |
| SMILES | CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1--INVALID-LINK--CO | [4] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Biological Activity and Mechanism of Action
Geissoschizoline exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied.[1][3] The primary mechanisms contributing to its neuroprotective potential are the inhibition of cholinesterase enzymes and the suppression of neuroinflammation.[1]
Anticholinesterase Activity
Geissoschizoline has been identified as a potent inhibitor of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).[1] Enzyme kinetic studies have revealed a mixed-type inhibition mechanism for both enzymes.[1] Molecular docking studies suggest that geissoschizoline binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, classifying it as a dual-site inhibitor.[1]
Anti-inflammatory Effects
In addition to its anticholinesterase activity, geissoschizoline demonstrates significant anti-inflammatory properties.[1] Studies on lipopolysaccharide (LPS)-stimulated microglial cells have shown that geissoschizoline can effectively reduce the release of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]
The table below summarizes the key in vitro biological activities of geissoschizoline.
| Target/Assay | Organism/Cell Line | Activity | Value | Reference |
| Acetylcholinesterase (AChE) | Human | IC₅₀ | 20.40 ± 0.93 µM | [1] |
| Butyrylcholinesterase (BChE) | Human | IC₅₀ | 10.21 ± 0.01 µM | [1] |
| Acetylcholinesterase (AChE) | Electrophorus electricus | IC₅₀ | 5.86 µM | [3] |
| Nitric Oxide (NO) Production | Mouse Microglia (LPS-stimulated) | Inhibition | Significant reduction at 1 µM | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) Release | Mouse Microglia (LPS-stimulated) | Inhibition | Significant reduction at 1 µM | [1] |
Signaling Pathway of Geissoschizoline's Neuroprotective Effects
The neuroprotective effects of geissoschizoline can be attributed to its dual action on cholinergic neurotransmission and neuroinflammation. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for the neuroprotective effects of geissoschizoline.
Experimental Protocols
Isolation of Geissoschizoline from Geissospermum vellosii
Geissoschizoline is naturally found in the bark of Geissospermum vellosii. A common method for its isolation involves extraction followed by high-performance counter-current chromatography (HPCCC).[5][6]
Protocol Outline:
-
Extraction: The dried and powdered bark of G. vellosii is subjected to Soxhlet extraction with a 70:30 ethanol/water mixture.[7]
-
HPCCC Separation: The crude extract is then subjected to HPCCC. A common solvent system used is ethyl acetate-butanol-water (2:3:5 v/v/v) in an elution-extrusion mode, with the upper phase as the stationary phase.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as mass spectrometry and NMR to identify and isolate geissoschizoline.[5][8]
The following diagram illustrates a general workflow for the isolation process.
Caption: General workflow for the isolation of geissoschizoline.
Total Synthesis of Geissoschizoline
Several total syntheses of geissoschizoline have been reported. One notable approach involves a stereoselective 13-stage synthesis starting from tryptamine.[9] Another reported synthesis is a 15-step route that utilizes a catalytic asymmetric double Michael addition as a key step.[10] These synthetic routes provide a means to produce geissoschizoline and its analogs for further pharmacological evaluation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of geissoschizoline against AChE and BChE can be determined using a modified Ellman's method.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Geissoschizoline
Protocol:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of geissoschizoline.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of geissoschizoline and determine the IC₅₀ value.
The following diagram illustrates the workflow for the cholinesterase inhibition assay.
Caption: Workflow for the cholinesterase inhibition assay.
Anti-inflammatory Assay in Microglia
The anti-inflammatory effects of geissoschizoline can be assessed by measuring the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Culture:
-
Mouse microglial cell line (e.g., BV-2)
Nitric Oxide (NO) Production (Griess Assay):
-
Seed microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of geissoschizoline for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
TNF-α Production (ELISA):
-
Follow steps 1-4 from the Griess assay protocol.
-
Quantify the concentration of TNF-α in the cell culture supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
The following diagram illustrates the workflow for the anti-inflammatory assays.
Caption: Workflow for anti-inflammatory assays in microglia.
Conclusion
Geissoschizoline is a promising natural product with a multifaceted mechanism of action that makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to dually inhibit acetylcholinesterase and butyrylcholinesterase, coupled with its anti-inflammatory properties, positions it as a potential multi-target therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their exploration of this fascinating alkaloid. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.
References
- 1. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 18397-07-4: (+)-Geissoschizoline | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Geissoschizoline | C19H26N2O | CID 442095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of (±)-geissoschizoline - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A de novo synthesis of the bisindole alkaloid geissolosimine: collective synthesis of geissoschizoline, akuammicine, (16S)-deshydroxymethylstemmadenine and Aspidospermatan alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
